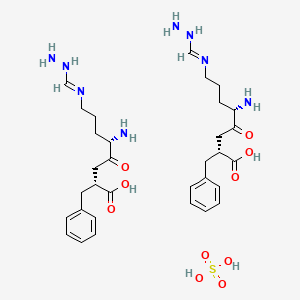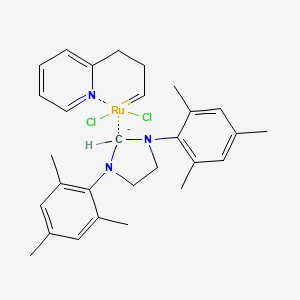
3-Butylideneisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butylideneisoindolin-1-one is a heterocyclic compound characterized by a butylidene group attached to an isoindolinone core. This compound is part of the broader class of isoindolinones, which are known for their diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Tandem Desilylation, Cross-Coupling, Hydroamidation Sequence: This method involves starting from 2-iodobenzamides and (silyl)alkynes under aqueous phase-transfer conditions.
Ultrasonic-Assisted Synthesis: This method uses ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of equipment.
Types of Reactions:
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Various reduced isoindolinone forms.
Substitution: Substituted isoindolinone derivatives with diverse functional groups.
科学研究应用
作用机制
The mechanism of action of 3-Butylideneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and interfering with their normal function . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for conditions like Alzheimer’s disease.
相似化合物的比较
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and industrial chemistry.
3-Methyleneisoindolin-1-one: Recognized for its biological activities, including anticancer and anti-inflammatory properties.
Uniqueness of 3-Butylideneisoindolin-1-one: this compound stands out due to its unique butylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
(3Z)-3-butylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-8H,2-3H2,1H3,(H,13,14)/b11-8- |
InChI 键 |
XOWBEICOULYQAT-FLIBITNWSA-N |
手性 SMILES |
CCC/C=C\1/C2=CC=CC=C2C(=O)N1 |
规范 SMILES |
CCCC=C1C2=CC=CC=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Dibromo-5-(3,7-dimethyloctyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B12338752.png)









